molecular formula C10H9BrN2O2 B13670400 1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone

1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone

Cat. No.: B13670400
M. Wt: 269.09 g/mol
InChI Key: VQOARAXKXWBSIR-UHFFFAOYSA-N
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Description

1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone is a chemical compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 4th position and a methoxy group at the 6th position of the pyrazolo[1,5-a]pyridine ring, with an ethanone group attached at the 3rd position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles.

    Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki and Stille couplings.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines and thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts are commonly used in Suzuki and Stille couplings.

Major Products

    Substitution: Products include derivatives with different substituents at the 4th position.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include alcohols.

Scientific Research Applications

1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone is unique due to the presence of the ethanone group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

1-(4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone

InChI

InChI=1S/C10H9BrN2O2/c1-6(14)8-4-12-13-5-7(15-2)3-9(11)10(8)13/h3-5H,1-2H3

InChI Key

VQOARAXKXWBSIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=CC(=CN2N=C1)OC)Br

Origin of Product

United States

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